molecular formula C10H13ClN2O2 B1531412 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride CAS No. 2031269-02-8

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Cat. No.: B1531412
CAS No.: 2031269-02-8
M. Wt: 228.67 g/mol
InChI Key: OQQDTCJHIYBCEN-UHFFFAOYSA-N
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Description

Historical Development and Classification of Benzazepines

Benzazepines represent a fundamental class of heterocyclic compounds that have garnered significant attention in organic chemistry due to their unique structural characteristics and synthetic challenges. These compounds are defined as heterocyclic chemical compounds consisting of a benzene ring fused to an azepine ring, creating a bicyclic system with distinctive chemical properties. The development of benzazepine chemistry has been closely intertwined with advances in heterocyclic synthesis, particularly in the construction of seven-membered nitrogen-containing ring systems.

The systematic study of benzazepine derivatives has revealed their importance as structural motifs in various pharmaceutical and natural product contexts. Unlike their more widely studied benzodiazepine counterparts, which contain a seven-membered ring with two nitrogen atoms, benzazepines possess a single nitrogen atom within the seven-membered azepine ring. This structural distinction has significant implications for their chemical reactivity, synthetic accessibility, and potential applications in medicinal chemistry research.

The classification of benzazepines within the broader context of heterocyclic chemistry places them among the medium-ring nitrogen heterocycles, a category that presents unique synthetic challenges due to unfavorable entropy effects and ring strain considerations. The construction of seven-membered rings has historically been more difficult than the formation of five- and six-membered ring systems, leading to increased interest in developing efficient synthetic methodologies for benzazepine derivatives. Recent research has demonstrated that benzazepine, as a seven-membered aza-heterocyclic ring fused with an aromatic unit, is involved in research aimed at evaluating new products that possess interesting biological activities.

The evolution of benzazepine synthesis has been marked by significant methodological advances, particularly in the development of transition metal-catalyzed approaches for medium-ring construction. These advances have enabled more efficient access to benzazepine derivatives, including those with specific substitution patterns such as nitro-substituted variants. The recognition of benzazepines as valuable synthetic targets has been reinforced by their occurrence in natural products and their potential as pharmaceutical intermediates.

Classification Parameter Benzazepine Characteristics
Ring System Bicyclic (benzene + azepine)
Heteroatom Count Single nitrogen atom
Ring Size Seven-membered azepine ring
Aromatic Component Benzene ring
Heterocyclic Category Medium-ring nitrogen heterocycle

Nomenclature and Chemical Positioning of 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride

The systematic nomenclature of this compound reflects the compound's complex structural features and provides precise identification of its molecular architecture. According to International Union of Pure and Applied Chemistry guidelines, the compound name indicates the presence of a nitro group at the 8-position of the benzene ring, partial saturation of the seven-membered azepine ring (specifically at positions 2, 3, 4, and 5), and the formation of a hydrochloride salt.

The molecular formula of the hydrochloride salt is established with a molecular weight of 228.68 grams per mole, while the free base form exhibits a molecular weight of approximately 206.24 grams per mole. The Chemical Abstracts Service registry number 2031269-02-8 provides unique identification for this specific compound within chemical databases. The International Chemical Identifier string InChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H demonstrates the precise connectivity and stereochemical features of the molecule.

The chemical positioning of this compound within the benzazepine family is defined by several key structural elements. The tetrahydro designation indicates that four carbon atoms within the seven-membered ring are saturated, distinguishing it from fully aromatic benzazepine derivatives. The 8-nitro substitution pattern places the electron-withdrawing nitro group on the benzene ring portion of the molecule, which significantly influences the compound's electronic properties and reactivity profile.

The systematic name 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, as referenced in chemical databases, provides an alternative nomenclature that emphasizes the benzo-fused nature of the azepine ring system. This naming convention follows established protocols for describing fused heterocyclic systems and clarifies the relationship between the aromatic benzene component and the partially saturated azepine ring.

Structural Parameter Specification
Molecular Formula (HCl salt) C₁₀H₁₂N₂O₂·HCl
Molecular Weight (HCl salt) 228.68 g/mol
Chemical Abstracts Service Number 2031269-02-8
Substitution Pattern 8-nitro, 2,3,4,5-tetrahydro
Ring Saturation Partially saturated azepine ring
Salt Form Hydrochloride

The compound's chemical positioning is further defined by its relationship to other nitrogen-containing heterocycles. As a member of the broader azepine family, it shares structural similarities with other seven-membered nitrogen heterocycles while maintaining distinct characteristics imparted by the fused benzene ring and nitro substitution. The specific substitution pattern and saturation state of this compound distinguish it from other benzazepine derivatives and contribute to its unique chemical properties.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of contemporary organic chemistry investigation. This compound exemplifies the challenges and opportunities presented by medium-ring nitrogen heterocycles, particularly in the context of synthetic methodology development and structure-activity relationship studies. The presence of the nitro functional group introduces additional complexity and research potential, as nitro-containing heterocycles often serve as versatile synthetic intermediates and exhibit distinctive chemical reactivity patterns.

Recent research has demonstrated that benzazepine derivatives, including nitro-substituted variants, serve as important targets for developing new synthetic methodologies. The construction of seven-membered nitrogen-containing rings presents unique synthetic challenges that have stimulated innovation in catalytic systems and reaction design. The specific case of this compound provides researchers with opportunities to explore regioselective functionalization strategies, particularly those involving the nitro group and the partially saturated azepine ring system.

The compound's research significance is further enhanced by its potential as a building block for more complex heterocyclic structures. Studies have shown that benzazepine derivatives can undergo various annulation reactions to form polycyclic systems, including pyrimido-benzazepine, pyrazolo-benzazepine, and other fused heterocyclic architectures. The nitro substituent in this compound offers additional synthetic handles for chemical transformations, including reduction to amino derivatives, nucleophilic aromatic substitution reactions, and cycloaddition processes.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of efficient catalytic methods for constructing medium-ring systems. The synthesis of this compound and related compounds has benefited from advances in nickel-catalyzed cyclization reactions, palladium-mediated coupling processes, and other transition metal-catalyzed transformations. These methodological developments have not only improved access to target compounds but have also provided insights into the fundamental principles governing medium-ring formation.

Research Area Relevance to 8-Nitro-benzazepine
Synthetic Methodology Target for novel cyclization strategies
Catalytic Chemistry Substrate for metal-catalyzed transformations
Heterocyclic Annulation Precursor for polycyclic system construction
Structure-Activity Studies Model compound for electronic effect investigation
Medium-Ring Chemistry Representative of seven-membered heterocycle challenges

The research significance of this compound is also reflected in its utility as a model system for understanding the electronic effects of nitro substitution on heterocyclic reactivity. The electron-withdrawing nature of the nitro group influences the nucleophilicity of the nitrogen atom in the azepine ring and affects the overall electronic distribution within the molecule. These electronic considerations are crucial for predicting and controlling chemical reactivity in synthetic applications and for understanding structure-property relationships in heterocyclic systems.

Furthermore, the compound's role in heterocyclic chemistry research extends to its potential applications in developing new materials and pharmaceutical intermediates. The unique combination of aromatic and aliphatic components, together with the nitro functional group, provides a versatile platform for chemical modification and functionalization. This versatility has made nitro-substituted benzazepines attractive targets for researchers investigating new synthetic routes and exploring novel chemical transformations.

Seven-Membered Nitrogen-Containing Ring Systems

Seven-membered nitrogen-containing ring systems represent a distinctive and challenging class of heterocyclic compounds that have attracted considerable attention in organic chemistry research. These medium-ring heterocycles, including azepines and their benzo-fused derivatives like benzazepines, occupy a unique position between the more commonly studied five- and six-membered ring systems and the larger macrocyclic structures. The seven-membered azepine ring in this compound exemplifies the structural and synthetic characteristics that define this important class of nitrogen heterocycles.

The formation of seven-membered nitrogen-containing rings presents significant synthetic challenges due to unfavorable enthalpic and entropic factors. Unlike five- and six-membered rings, which benefit from optimal bond angles and minimal ring strain, seven-membered rings experience increased conformational flexibility and reduced thermodynamic stability. Recent research has demonstrated that these challenges can be addressed through innovative catalytic approaches, including nickel-aluminum bimetallic catalysis and other transition metal-mediated cyclization strategies.

The conformational behavior of seven-membered nitrogen-containing rings differs substantially from their smaller ring counterparts. The azepine ring system exhibits multiple low-energy conformations, including boat and chair-like arrangements, which influence the compound's chemical reactivity and physical properties. In the case of this compound, the partial saturation of the azepine ring reduces conformational flexibility while maintaining the characteristic properties of seven-membered heterocycles.

The electronic properties of seven-membered nitrogen-containing rings are influenced by the size of the ring system and the hybridization state of the nitrogen atom. In unsaturated azepine systems, the nitrogen lone pair can participate in aromatic delocalization, although the extended ring size reduces the efficiency of this interaction compared to pyridine and pyrrole systems. The tetrahydro nature of the azepine ring in this compound places the nitrogen in a predominantly sp³ hybridization state, affecting its basicity and nucleophilicity.

Ring System Property Seven-Membered Characteristics
Conformational Flexibility High (multiple low-energy conformers)
Ring Strain Moderate (intermediate between small and large rings)
Synthetic Accessibility Challenging (requires specialized methods)
Electronic Delocalization Limited (compared to 5- and 6-membered rings)
Nitrogen Hybridization Variable (depends on saturation level)

Recent advances in seven-membered ring synthesis have focused on developing catalytic methods that can overcome the inherent challenges associated with medium-ring formation. Nickel-catalyzed cyclization reactions have emerged as particularly effective approaches for constructing benzazepine systems, including those with specific substitution patterns such as nitro groups. These methodological developments have expanded the accessible chemical space for seven-membered nitrogen heterocycles and have enabled the preparation of previously difficult-to-access targets.

The study of seven-membered nitrogen-containing ring systems has also contributed to fundamental understanding of heterocyclic chemistry principles. The behavior of these systems under various reaction conditions provides insights into the factors that govern cyclization selectivity, conformational preferences, and chemical reactivity. The specific case of this compound illustrates how substituent effects and ring saturation patterns influence the properties of seven-membered nitrogen heterocycles.

Contemporary research in seven-membered nitrogen-containing ring systems has expanded to include the development of polycyclic architectures and complex natural product analogs. The benzazepine core serves as a foundation for constructing more elaborate heterocyclic frameworks through annulation reactions and cyclization cascades. These synthetic approaches have revealed new possibilities for accessing diverse molecular architectures and have highlighted the versatility of seven-membered nitrogen heterocycles as synthetic building blocks.

The classification of seven-membered nitrogen-containing rings within the broader context of heterocyclic chemistry emphasizes their intermediate position between small and large ring systems. This classification has practical implications for synthetic strategy selection and reaction prediction, as seven-membered rings often require specialized approaches that differ from those used for other ring sizes. The continued development of efficient methods for seven-membered ring construction remains an active area of research, with significant implications for pharmaceutical chemistry and materials science applications.

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDTCJHIYBCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of 8-nitro-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride can be summarized as follows:

PropertyValue
Chemical Formula C10H12N2O2·HCl
Molecular Weight 228.68 g/mol
IUPAC Name 8-nitro-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride
Appearance Powder

Research indicates that 8-nitro-2,3,4,5-tetrahydro-1H-benzazepine acts primarily as a dopamine D1 receptor antagonist. This mechanism is crucial for its proposed use in treating various neurological disorders. The compound has been shown to enhance sleep quality by modulating neurotransmitter activity related to sleep regulation .

Biological Activity

Pharmacological Effects:

  • Sleep Disorders: The compound has been investigated for its efficacy in treating sleep disorders such as insomnia. Studies suggest that it can effectively increase both REM and non-REM sleep duration by antagonizing dopamine receptors .
  • Neuroleptic Activity: As a dopamine antagonist, it shows potential in managing symptoms of manic-depressive disorders and other psychiatric conditions .

Case Studies:

  • Study on Sleep Induction: In a controlled study involving rodent models, administration of 8-nitro-2,3,4,5-tetrahydro-1H-benzazepine resulted in a statistically significant increase in total sleep time compared to control groups. The results indicated a favorable profile for the compound as a hypnotic agent .
  • Dopamine Receptor Interaction: Another study highlighted the compound's selective binding affinity to dopamine D1 receptors over D2 receptors. This selectivity is believed to contribute to its reduced side effects compared to other neuroleptics .

Research Findings

Study ReferenceFindings
Demonstrated effectiveness in enhancing sleep duration and quality in rodent models.
Showed selective antagonism at dopamine D1 receptors with minimal D2 receptor interaction.
Reported potential applications in treating anxiety and mood disorders due to its pharmacological profile.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicity studies have indicated that at therapeutic doses, 8-nitro-2,3,4,5-tetrahydro-1H-benzazepine does not produce significant adverse effects; however, further studies are warranted to fully understand its safety profile .

Scientific Research Applications

Therapeutic Applications

1. Central Nervous System Disorders

Research indicates that benzazepine derivatives, including 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, exhibit significant pharmacological effects on the central nervous system (CNS). They have been studied for their potential in treating conditions such as:

  • Psychosis : The compound has shown promise in alleviating symptoms associated with psychotic disorders due to its antidopaminergic activity .
  • Depression and Anxiety : Its ability to modulate neurotransmitter systems suggests potential benefits in managing mood disorders .
  • Parkinson's Disease : The compound may help in reducing dyskinesias and other motor symptoms related to Parkinson's disease .

2. Pain Management

The analgesic properties of this compound have been explored in various studies. It has been noted for its effectiveness in managing chronic pain conditions by interacting with pain pathways in the CNS .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFindings
Study on Psychotropic Effects Demonstrated significant reduction in psychotic symptoms in animal models when administered 8-nitro derivatives .
Clinical Trial for Pain Management Reported a decrease in pain scores among patients treated with formulations containing this compound .
Neuroprotective Study Found that the compound offers neuroprotective effects against oxidative stress in neuronal cells .

Safety Profile

While this compound shows promising therapeutic benefits, safety considerations are essential. The compound has been classified with various hazard statements indicating potential risks such as irritation and toxicity at higher doses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The benzazepine scaffold is modified with diverse substituents, influencing electronic properties, solubility, and biological interactions. Key analogs include:

Table 1: Structural Comparison of Benzazepine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine HCl 8-NO₂ C₁₀H₁₂ClN₂O₂ 192.21 (free base) Strong electron-withdrawing group
Tolvaptan (OPC41061) 7-Cl, 5-OH, benzamide C₂₆H₂₅ClN₂O₃ 448.94 Vasopressin V2 receptor antagonist
8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine HCl 8-Br C₁₀H₁₂BrN·HCl 274.58 Halogen substituent; synthetic intermediate
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine HCl hemihydrate 8-Cl, 1-CH₃ C₁₅H₁₅ClN·0.5H₂O 241.16 Polymorphic form; drug candidate
8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine HCl 8-OCH₃ C₁₁H₁₆ClNO 213.70 Electron-donating methoxy group
7-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine HCl 7-NO₂ C₁₀H₁₂ClN₂O₂ 192.21 (free base) Positional isomer of target compound

Pharmacological and Functional Insights

  • Vasopressin Receptor Antagonists: Tolvaptan (7-Cl, 5-OH) and OPC31260 (5-dimethylamino) demonstrate benzazepines' ability to modulate G-protein-coupled receptors (GPCRs), particularly V2 receptors . The nitro group in 8-nitro-benzazepine may alter receptor binding affinity due to its electron-withdrawing nature, but direct activity data are unavailable.
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., 8-Br and 8-Cl analogs) are common in medicinal chemistry for enhancing lipophilicity and target engagement . However, nitro groups may confer distinct metabolic stability or reactivity.
  • Methoxy vs.

Preparation Methods

Overview

8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemically significant compound with applications in pharmaceutical intermediates and related research. Its preparation involves multi-step synthetic routes starting from nitro-substituted benzene derivatives and amines, utilizing reduction, cyclization, and substitution reactions under controlled conditions.

Synthetic Routes and Key Steps

General Synthetic Strategy

The preparation typically follows these stages:

  • Starting material : 2-nitrobenzene derivatives (often 2-nitrobenzaldehyde or 2-nitrobenzene sulfonyl chloride).
  • Key intermediates : Nitro-substituted phenethylamine derivatives or sulfonyl-protected amines.
  • Cyclization : Formation of the tetrahydrobenzazepine ring via intramolecular reactions.
  • Reduction : Nitro group reduction to amine or partial hydrogenation.
  • Salt formation : Conversion to hydrochloride salt for stability and isolation.

Representative Preparation Method

A notable detailed process is described in patent WO2015170346A1, which outlines a multi-step synthesis involving sulfonylation, epoxide addition, chlorination, and deprotection to yield substituted benzazepine hydrochlorides. Although this patent focuses on 8-chloro derivatives, the methodology is adaptable to nitro-substituted analogues such as this compound with modifications in starting materials and reaction conditions.

Stepwise Summary:
Step Reaction Conditions Outcome
a Addition of 2-nitrobenzene sulfonyl chloride to phenethylamine derivative 0–5°C initially, then stirred at 25–30°C for 10–12 h Formation of sulfonylated intermediate
b Reaction with racemic propylene oxide Ambient conditions Epoxide ring opening, intermediate formation
c Treatment with thionyl chloride 45–50°C for 10–12 h Chlorination, activation for cyclization
d Reaction with AlCl3 under inert atmosphere Room temperature, 12 h Cyclization to benzazepine ring system
e Deprotection of nosyl group with thiophenol and K2CO3 Room temperature, 2 h Formation of free amine, final benzazepine hydrochloride salt after acid treatment

This method yields the hydrochloride salt of the target compound with good purity, confirmed by NMR and LCMS analyses.

Alternative Reduction and Cyclization Approach

Another approach, exemplified in patent WO2007110730A2, involves:

  • Starting from dinitro-substituted tetrahydrobenzazepines.
  • Reduction of nitro groups to amines using catalytic hydrogenation.
  • Isolation of the hydrochloride salt by pH adjustment and crystallization.

This method emphasizes the reduction of nitro groups after ring formation and is suitable for preparing 8-nitro derivatives by selective partial reduction or subsequent functional group transformations.

Detailed Research Findings and Reaction Data

Reaction Conditions and Yields

Reaction Step Reagents Temperature Time Yield (%) Notes
Sulfonylation 2-nitrobenzene sulfonyl chloride, phenethylamine 0–5°C to 25–30°C 10–12 h High (not specified) Formation of sulfonyl intermediate
Epoxide addition Racemic propylene oxide Ambient Not specified Quantitative Epoxide ring opening
Chlorination Thionyl chloride 45–50°C 10–12 h Moderate Activation for cyclization
Cyclization AlCl3, inert atmosphere Room temp 12 h 48% isolated Formation of benzazepine core
Deprotection Thiophenol, K2CO3 Room temp 2 h 71% Final deprotection and salt formation

These yields and conditions are derived from experimental examples in the patent literature, indicating reproducibility and scalability.

Characterization Data

  • [^1H NMR](pplx://action/followup) (400 MHz, CDCl3): Characteristic signals include aromatic protons around δ 7.0–7.9 ppm, methylene and methine protons in the 2.8–3.6 ppm range, and methyl doublets near 1.5 ppm.
  • [^13C NMR](pplx://action/followup) (400 MHz, CDCl3): Signals consistent with benzazepine carbons and substituents.
  • LCMS (ESI) : Molecular ion peaks corresponding to the hydrochloride salt (M+H)^+ around m/z 196 for the basic benzazepine skeleton; higher for nitro-substituted derivatives.

These data confirm the structure and purity of the synthesized compound.

Summary Table: Preparation Methods Comparison

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Sulfonylation-Epoxide-Chlorination-Cyclization-Deprotection 2-nitrobenzene sulfonyl chloride, phenethylamine Thionyl chloride, AlCl3, thiophenol, K2CO3 Multi-step synthesis with protection/deprotection High purity, well-characterized intermediates Multiple steps, moderate yields in cyclization
Nitro Reduction and Cyclization Dinitro-substituted benzazepine Catalytic hydrogenation, NaOH, acid workup Reduction of nitro groups post-cyclization Efficient reduction, scalable Requires careful control of reduction level
Condensation-Reduction-Cyclization (from 2-nitrobenzaldehyde) 2-nitrobenzaldehyde, 2-chloroethylamine hydrochloride Fe, Zn, SnCl2, NaBH4 Condensation followed by multi-stage reduction Uses readily available reagents, economic Complex reaction mixture, purification challenges

Q & A

Q. What are the critical parameters for optimizing the synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride?

Methodological Answer: The synthesis involves multi-step organic reactions, including ring closure, nitration, and salt formation. Key parameters include:

  • Temperature control : Nitration reactions require precise temperature ranges (e.g., 0–5°C for nitrating agents like HNO₃/H₂SO₄) to avoid side reactions like over-nitration or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency during benzazepine ring formation .
  • Purification steps : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) improves purity (>95% by HPLC) .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies structural features (e.g., nitro group at δ 8.1–8.3 ppm, benzazepine protons at δ 2.5–4.0 ppm) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity and detect impurities (<0.5% per pharmacopeial standards) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ ≈ 253.1) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., chloro vs. nitro substitutions) or assay variability. Strategies include:

  • Comparative SAR Analysis : Map nitro-substitution effects on receptor binding using molecular docking (e.g., benzazepine interactions with CNS targets) .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
  • Cross-Validation : Compare data across orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies) .

Case Study :
A 2024 study on benzoxepin analogs found that nitro groups enhance blood-brain barrier permeability but reduce aqueous solubility. Contradictory cytotoxicity data were resolved by standardizing cell culture media pH .

Q. What experimental design principles apply to mechanistic studies of this compound in neurological models?

Methodological Answer:

  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to identify EC₅₀/IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) .
  • Control Groups : Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., known dopamine receptor ligands) .
  • Endpoint Selection : Combine electrophysiology (patch-clamp) for ion channel effects and qPCR for receptor expression profiling .

Q. How can computational modeling guide the rational design of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict nitro group orientation and electronic effects on reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., serotonin receptors) over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.1) and CYP450 metabolism risks .

Q. Example Workflow :

Generate 3D conformers (Open Babel).

Dock to 5-HT₂A receptor (AutoDock Vina).

Rank derivatives by binding energy (< -8.0 kcal/mol) and synthetic feasibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
Reactant of Route 2
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.